molecular formula C11H14N2O B2665407 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile CAS No. 893723-12-1

2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile

Cat. No.: B2665407
CAS No.: 893723-12-1
M. Wt: 190.246
InChI Key: JKMJJKBDBUNCSC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile (CAS: Not explicitly provided; see synthesis in ) is a nitrile-substituted secondary amine with a methoxyphenyl group. Its molecular formula is C₁₁H₁₃N₂O, and its structure features a central 2-methylpropanenitrile backbone linked to a 4-methoxyaniline moiety. Key physicochemical data for closely related compounds include:

  • Boiling Point: Derivatives like 2-(4-Methoxyphenyl)-2-methylpropanenitrile (C₁₁H₁₃NO) exhibit a boiling point of 238°C .
  • Synthesis: The compound is synthesized via copper-mediated coupling reactions involving arylboronic acids and nitrile precursors under nitrogen atmospheres .

For example, 2-(4-Methoxyphenyl)-2-methylpropanenitrile is a precursor for amides and carboxylic acids used in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile typically involves the reaction of 4-methoxyaniline with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 4-Hydroxyphenyl derivative.

    Reduction: 2-[(4-Methoxyphenyl)amino]-2-methylpropanamine.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Herbicides: Cyanazine and Procyazine

Property 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile Cyanazine (LM2/LM4 Metabolites) Procyazine
Molecular Formula C₁₁H₁₃N₂O C₉H₁₄ClN₆ (Parent: C₁₀H₁₃ClN₆) C₁₀H₁₃ClN₆
Key Substituents 4-Methoxyphenylamino, nitrile Chloro, ethylamino, triazine ring Cyclopropylamino, triazine ring
Applications Organic synthesis intermediate Herbicide metabolite Herbicide
Toxicity Limited data Established health reference values Regulated tolerances

Structural Insights :

  • Cyanazine and Procyazine share a triazine core but differ in substituents (chloro, ethylamino vs. cyclopropylamino), which influence their herbicidal activity and metabolic pathways .
  • The target compound lacks the triazine ring, instead featuring a nitrile and methoxyphenyl group, reducing pesticidal activity but enhancing utility in organic synthesis .

Fluorophenyl Analogs

The fluorinated analog, 2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile (CAS: 21262-73-7), differs only in the substitution of the methoxy group with fluorine .

  • Applications : Fluorinated analogs are common in pharmaceuticals due to enhanced metabolic stability .

Key Reaction Pathways :

  • Nitriles are hydrolyzed to carboxylic acids (e.g., 2-(4-Methoxyphenyl)-2-methylpropionic acid) .
  • Copper-mediated reactions enable coupling with arylboronic acids to form complex amines .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Key Applications
This compound C₁₁H₁₃N₂O Not reported Not reported Organic synthesis
2-(4-Methoxyphenyl)-2-methylpropanenitrile C₁₁H₁₃NO 238 -26 Pharmaceutical precursor
Cyanazine (Parent) C₉H₁₄ClN₆ Not reported Not reported Herbicide

Table 2: Substituent Effects on Bioactivity

Substituent Compound Class Bioactivity Impact
4-Methoxyphenylamino Nitrile amines Enhances solubility
Chloro + Triazine Herbicides Increases pesticidal potency
Fluorophenyl Pharmaceuticals Improves metabolic stability

Biological Activity

2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl group attached to an amino group, along with a nitrile functional group. Its chemical structure can be represented as follows:

C1H1N1C1H1N1C1H1N1\text{C}_1\text{H}_1\text{N}_1\text{C}_1\text{H}_1\text{N}_1\text{C}_1\text{H}_1\text{N}_1

This structure is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

These findings suggest its potential use as a therapeutic agent in treating infections caused by these pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells.

  • Case Study : A study involving the treatment of MCF-7 breast cancer cells revealed that this compound decreased cell viability by 50% at a concentration of 15 µM after 48 hours of exposure. The mechanism involves the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that lead to apoptosis or antimicrobial responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the methoxy group or the amino substituent may enhance potency or selectivity against specific targets.

Modification Effect on Activity
Removal of methoxy groupDecreased antimicrobial activity
Addition of halogensIncreased anticancer potency

Properties

IUPAC Name

2-(4-methoxyanilino)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJJKBDBUNCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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